molecular formula C22H19N3O5S2 B3221557 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207030-69-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No. B3221557
CAS RN: 1207030-69-0
M. Wt: 469.5
InChI Key: XRFVHGFRRPAGJB-UHFFFAOYSA-N
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Description

This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its structure . It has a molecular formula of C22H26N2O4S and a molecular weight of 414.5 g/mol.


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .


Chemical Reactions Analysis

The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the nervous system.

Biochemical Pathways

The inhibition of cholinesterase enzymes affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and many other functions. The increase in acetylcholine concentration can enhance these functions.

Pharmacokinetics

Pharmacokinetic studies of similar sulfonamides confirm their absorption from the gastrointestinal tract . They are metabolized in the liver and inactive compounds are excreted through bile or feces . These properties contribute to their bioavailability and determine their effectiveness as therapeutic agents.

Result of Action

The result of the action of this compound is the enhancement of the cholinergic pathway . This can lead to improved muscle movement, breathing, and heart rate. It can also have potential therapeutic effects on diseases like Alzheimer’s, where there is a deficiency of acetylcholine .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, factors that affect the absorption of the compound in the gastrointestinal tract can influence its effectiveness . Additionally, the presence of other medications can also affect the metabolism of the compound in the liver .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-14-3-5-15(6-4-14)21-23-22(30-24-21)20-19(9-12-31-20)32(26,27)25(2)16-7-8-17-18(13-16)29-11-10-28-17/h3-9,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFVHGFRRPAGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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